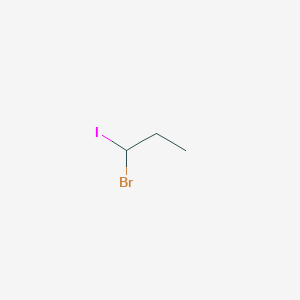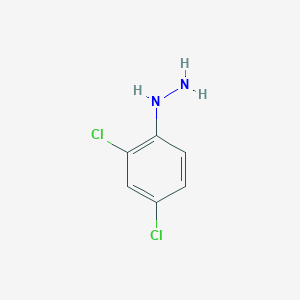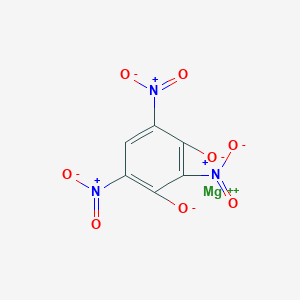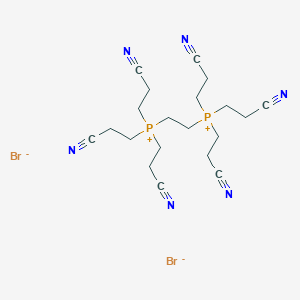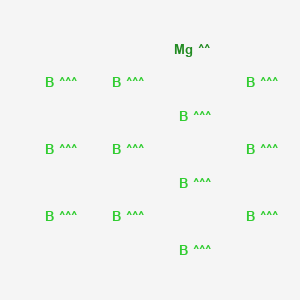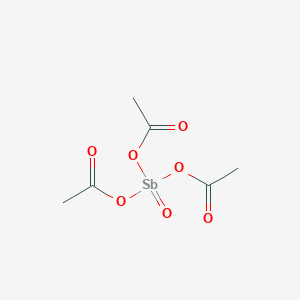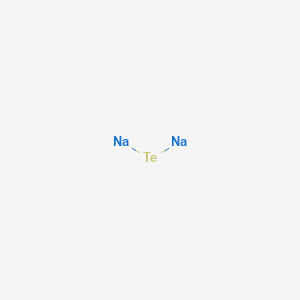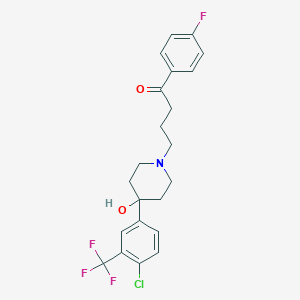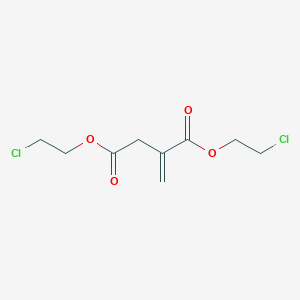
Bis(2-chloroethyl) 2-methylidenebutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl) 2-methylidenebutanedioate, commonly known as Chlorambucil, is a chemotherapy drug that is used to treat various types of cancer, including leukemia, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, preventing them from dividing and multiplying.
作用机制
Chlorambucil works by damaging the DNA of cancer cells, preventing them from dividing and multiplying. It forms covalent bonds with the DNA molecule, causing cross-linking between the strands. This cross-linking interferes with DNA replication and transcription, leading to cell death.
生化和生理效应
Chlorambucil has a number of biochemical and physiological effects on the body. It can cause bone marrow suppression, leading to a decrease in the production of red and white blood cells. It can also cause nausea, vomiting, and diarrhea, as well as damage to the liver and kidneys. In addition, it can increase the risk of infection and bleeding.
实验室实验的优点和局限性
Chlorambucil is a useful tool for studying the effects of DNA damage on cancer cells. It can be used in vitro to study the mechanisms of action of chemotherapy drugs and to test the efficacy of new drugs. However, it has limitations in terms of its toxicity and specificity. It can cause damage to healthy cells as well as cancer cells, and it may not be effective against all types of cancer.
未来方向
There are several directions for future research on Chlorambucil. One area of interest is the development of new drugs that are more specific and less toxic than Chlorambucil. Another area is the study of the mechanisms of resistance to Chlorambucil and other chemotherapy drugs. Finally, there is a need for more research on the long-term effects of chemotherapy on cancer survivors, including the risk of secondary cancers and other health problems.
合成方法
Chlorambucil can be synthesized by reacting 2-chloroethylamine hydrochloride with diethyl 2-methylidenebutanedioate in the presence of sodium hydroxide. The reaction yields Chlorambucil as a white crystalline solid with a melting point of 41-43°C.
科学研究应用
Chlorambucil has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. It is also used in combination with other chemotherapy drugs to treat multiple myeloma.
属性
CAS 编号 |
13401-96-2 |
|---|---|
产品名称 |
Bis(2-chloroethyl) 2-methylidenebutanedioate |
分子式 |
C9H12Cl2O4 |
分子量 |
255.09 g/mol |
IUPAC 名称 |
bis(2-chloroethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H12Cl2O4/c1-7(9(13)15-5-3-11)6-8(12)14-4-2-10/h1-6H2 |
InChI 键 |
KGISSZJZXPWHMQ-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)OCCCl)C(=O)OCCCl |
规范 SMILES |
C=C(CC(=O)OCCCl)C(=O)OCCCl |
其他 CAS 编号 |
13401-96-2 |
同义词 |
bis(2-chloroethyl) 2-methylidenebutanedioate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



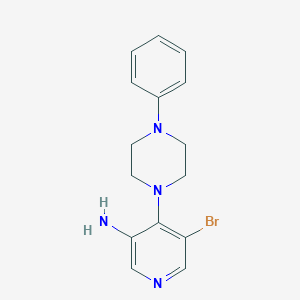
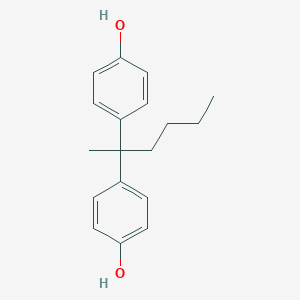
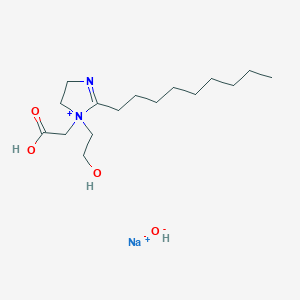
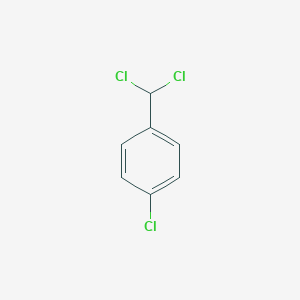
![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)
